

Application Note: Measuring Asparagine Uptake and Metabolism with L-Asparagine-4-13C

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Compound of Interest

Compound Name: L-Asparagine-4-13C monohydrate

Cat. No.: B1602389

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Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites within biological systems.[1][2] L-Asparagine-4-13C is a non-radioactive, stable isotope-labeled version of the amino acid L-asparagine. When introduced to cells or organisms, the 13C-labeled carbon atom at the 4th position acts as a tracer. This allows for the differentiation and quantification of exogenously supplied asparagine from the endogenous, unlabeled pool.

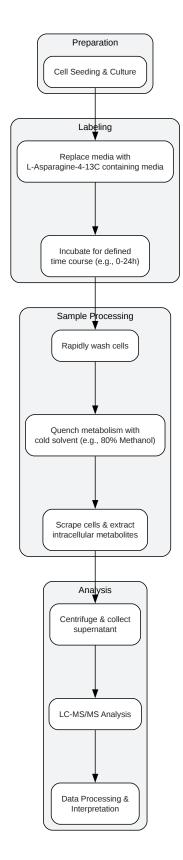
The primary analytical method for this application is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[3][4] By tracking the incorporation of the 13C label into asparagine and its downstream metabolites, researchers can precisely measure cellular uptake, determine the contributions of asparagine to various metabolic pathways, and understand how these processes are altered by disease or therapeutic intervention.[5] This technique is particularly valuable in cancer research, where asparagine metabolism is often dysregulated and plays a critical role in cell proliferation and survival.[6][7][8]

Experimental Workflow

The overall process involves culturing cells, introducing the L-Asparagine-4-13C tracer, rapidly arresting metabolism and extracting metabolites, followed by analysis using mass spectrometry



and subsequent data interpretation.



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Caption: General experimental workflow for asparagine uptake analysis.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the procedure for labeling cultured cells with L-Asparagine-4-13C.

- Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment (e.g., 60-70% confluency). Culture in standard growth medium.
- Prepare Labeling Medium: Prepare culture medium that is identical to the standard growth medium but substitute the standard L-asparagine with L-Asparagine-4-13C. The final concentration should be similar to physiological levels or based on experimental requirements (e.g., 0.1 - 1 mM).[9]
- Labeling:
 - Aspirate the standard growth medium from the cell culture plates.
 - Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the pre-warmed L-Asparagine-4-13C labeling medium to the cells.
 - Incubate the cells for the desired period (a time course from 5 minutes to 24 hours is recommended to capture both initial uptake rates and steady-state incorporation).[10]
 - For suspension cells, pellet the cells by centrifugation and resuspend in the labeling medium.

Protocol 2: Metabolite Extraction

This protocol is for quenching metabolism and extracting intracellular metabolites. Rapid execution is critical to prevent metabolic changes during sample collection.

Quenching:



- Place the culture plates on ice.
- Quickly aspirate the labeling medium.
- Wash the cell monolayer with ice-cold normal saline (0.9% NaCl) to remove extracellular tracer.

Extraction:

- Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol, -80°C) to cover the cells (e.g., 1 mL for a 6-well plate).[10]
- Place the plates on dry ice for 10 minutes to ensure complete metabolic arrest.
- Scrape the cells from the plate using a cell scraper and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

• Final Processing:

- Vortex the tubes vigorously for 30 seconds.
- Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[11]
- Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
- Store the metabolite extracts at -80°C until analysis.[10]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 13C-labeled metabolites. Specific parameters must be optimized for the instrument in use.

 Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

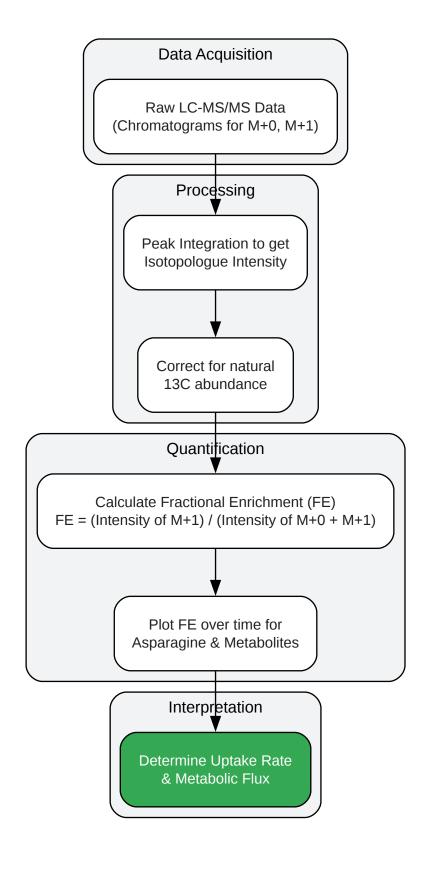


- Chromatography: Separate metabolites using a suitable LC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column.
- · Mass Spectrometry:
 - Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
 - Monitor for the specific mass-to-charge ratios (m/z) of both unlabeled (M+0) and 13C-labeled (M+1) asparagine and its downstream metabolites (e.g., aspartate, malate).
 - L-Asparagine (C4H8N2O3):
 - Unlabeled (M+0) m/z: ~133.05
 - L-Asparagine-4-13C (M+1) m/z: ~134.05
 - Acquire data in negative ion mode, as it often provides better sensitivity for amino acids.

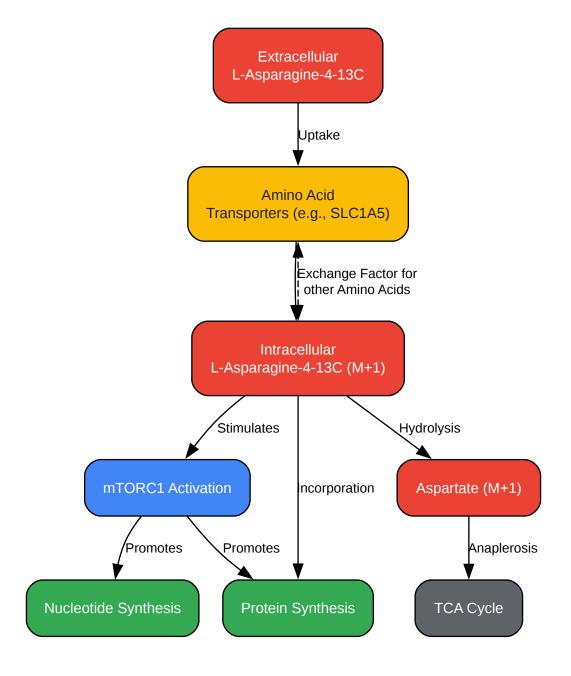
Data Analysis and Interpretation

The raw data from the LC-MS/MS is processed to determine the relative abundance of each isotopologue (e.g., M+0, M+1).









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